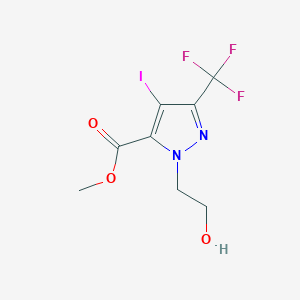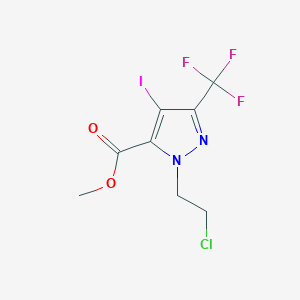
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One approach could be the reaction of an aldehyde derivative with a methyl ketone containing sulfonate and sulfonamide moieties, along with ammonium acetate. The use of a catalyst, such as Fe3O4@SiO2@PCLH-TFA, may facilitate the formation of the desired product .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound, with its triazole and pyrrolidine components, could be pivotal in the synthesis of new therapeutic agents. Triazoles are known for their antifungal properties, while pyrrolidines are present in various bioactive molecules. The fluorine atom could enhance the compound’s ability to bind to target proteins, potentially leading to the development of drugs with improved efficacy and selectivity .
Biotechnology: Enzyme Inhibition Studies
In biotechnological research, the compound’s structure could be utilized to study enzyme inhibition. The triazole moiety, in particular, can mimic the transition state of enzymatic reactions, making it a valuable tool for designing enzyme inhibitors that could regulate biological pathways or serve as lead compounds for drug discovery .
Materials Science: Advanced Polymer Development
The presence of carboxylic acid in the compound opens up possibilities for polymerization reactions. It could be used to create novel polymers with specific properties, such as increased thermal stability or unique electronic characteristics, which are valuable in materials science for creating advanced materials for various applications .
Environmental Science: Pollutant Binding and Detection
The compound’s structure suggests potential applications in environmental science, particularly in pollutant binding and detection. The functional groups present could interact with environmental contaminants, facilitating their capture or sensing, which is crucial for monitoring and cleaning up pollutants .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods and spectroscopic analyses. Its unique structure might interact distinctly with other substances, making it useful for separating and identifying chemical species in complex mixtures .
Pharmacology: Pharmacokinetic Modulation
The fluorinated side chain of the compound could be significant in pharmacology for modulating the pharmacokinetic properties of drug molecules. Fluorination can affect the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals, potentially leading to the development of drugs with optimized pharmacokinetic profiles .
Eigenschaften
IUPAC Name |
1-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O2/c11-3-5-14-4-1-2-8(14)6-15-7-9(10(16)17)12-13-15/h7-8H,1-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBBOYGVPGCYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCF)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















